(Chloromethyl)cyclohexane

Descripción general

Descripción

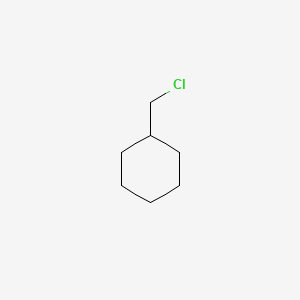

(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl It consists of a cyclohexane ring substituted with a chloromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods, including:

Chloromethylation of Cyclohexane: This involves the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate.

Halogenation of Cyclohexylmethanol: Cyclohexylmethanol can be converted to this compound by treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Industrial Production Methods: Industrial production of this compound typically involves the chloromethylation route due to its efficiency and scalability. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: It can also undergo elimination reactions (E1 and E2) to form cyclohexene derivatives. These reactions typically require strong bases like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under heated conditions.

Major Products:

Substitution: Products include cyclohexylmethanol, cyclohexylmethyl ethers, and cyclohexylmethylamines.

Elimination: The major product is cyclohexene.

Aplicaciones Científicas De Investigación

Chemical Reactions Involving (Chloromethyl)cyclohexane

This compound can undergo several types of chemical reactions, which are crucial for its applications:

- Substitution Reactions : The chloromethyl group can be replaced by nucleophiles, resulting in products like cyclohexylmethanol.

- Elimination Reactions : Under basic conditions, it can undergo dehydrohalogenation to produce cyclohexene.

- Oxidation Reactions : This compound can be oxidized to yield cyclohexanone or cyclohexanol depending on the oxidizing agent used.

Common Reagents and Conditions :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide or potassium hydroxide | Aqueous or alcoholic solutions |

| Elimination | Sodium ethoxide or potassium tert-butoxide | Strong base required |

| Oxidation | Potassium permanganate or chromium trioxide | Acidic or basic media |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in developing drugs targeting cancer and cardiovascular diseases due to its ability to form derivatives with diverse functional groups.

Case Study 1: Synthesis of Biologically Active Molecules

Research has shown that this compound can be utilized to synthesize α,β-unsaturated dioxanes and dioxolanes, which exhibit significant biological activities. These derivatives are currently under investigation for their potential therapeutic effects against various diseases.

Materials Science

In materials science, this compound is employed in the production of polymers and advanced materials. Its unique properties enhance material characteristics, making it a valuable component in industrial applications.

Recent studies highlight several areas where this compound exhibits notable biological activity:

- Enzyme-Catalyzed Reactions : This compound is used to study enzyme interactions with halogenated substrates, providing insights into biochemical pathways.

- Catalytic Activity : Investigations into manganese(III) complexes have revealed that they can effectively oxidize saturated hydrocarbons like cyclohexane, suggesting potential applications in synthetic organic chemistry involving derivatives of this compound.

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in biological systems. Preliminary data indicate potential risks associated with its reactivity and toxicity.

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | Data not fully established |

| Chronic Toxicity | Requires further investigation |

| Environmental Impact | Potential bioaccumulation risk |

Mecanismo De Acción

The mechanism of action of (Chloromethyl)cyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The stability of the carbocation and the nature of the leaving group (chlorine) play crucial roles in determining the reaction pathway and products.

Comparación Con Compuestos Similares

Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of a chlorine atom.

Cyclohexylmethylamine: Contains an amine group instead of chlorine.

Cyclohexylmethyl chloride: A positional isomer with the chlorine atom attached to a different carbon in the cyclohexane ring.

Uniqueness: (Chloromethyl)cyclohexane is unique due to its reactivity and versatility in undergoing both substitution and elimination reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in synthetic organic chemistry.

Actividad Biológica

(Chloromethyl)cyclohexane is an organic compound with the chemical formula CHCl. It is a derivative of cyclohexane, where a chloromethyl group (_2) is attached to the cyclohexane ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

This compound is classified as a halogenated hydrocarbon. Its structure consists of a cyclohexane ring with a chloromethyl substituent, which influences its reactivity and biological interactions. The presence of chlorine atoms often enhances the biological activity of organic compounds by increasing their lipophilicity, allowing for better membrane penetration.

Antimicrobial Properties

Research indicates that derivatives of cyclohexene, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that cyclohexene derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. Specifically, compounds derived from the cyclohexene series have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cyclohexene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclohexene derivative A | Bacillus subtilis | 18 μM |

| Cyclohexene derivative B | Staphylococcus aureus | 2.5 mg/ml |

| This compound | E. coli | Not effective |

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have shown antifungal properties. They are particularly effective against yeast-like fungi such as those from the genus Candida. The mechanism of action typically involves disrupting fungal cell membranes or inhibiting critical metabolic pathways .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound and its derivatives. For example, a synthetic derivative demonstrated moderate antiproliferative activity against human cancer cell lines such as NCI-H460 (lung cancer) and M14 (melanoma). The compound exhibited an effective concentration (EC) of 10.2 μM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity of Cyclohexene Derivatives

| Compound | Cancer Cell Line | Effective Concentration (EC50) |

|---|---|---|

| Synthetic cyclohexene derivative | MCF-7 (breast cancer) | 10.2 μM |

| Cyclohexene derivative C | NCI-H460 | Moderate activity |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The chloromethyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes, leading to disruption and cell death.

- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cellular metabolism or replication, thereby exerting cytotoxic effects on cancer cells.

- Reactive Oxygen Species Generation : Certain halogenated compounds can induce oxidative stress within cells, contributing to their antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study involving synthesized cyclohexene derivatives demonstrated superior antimicrobial activity compared to conventional antiseptics like chloramine and furacillin. These findings suggest that such derivatives could be developed into effective local antiseptics for medical use .

- Cytotoxicity in Cancer Research : In another investigation focused on synthetic derivatives of cyclohexene, researchers observed significant cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology therapies .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that exposure to halogenated hydrocarbons can pose risks such as skin irritation and respiratory issues. Therefore, appropriate safety measures should be taken when handling these compounds in laboratory settings .

Propiedades

IUPAC Name |

chloromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEGHMBBBTYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181401 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26895-68-1 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.